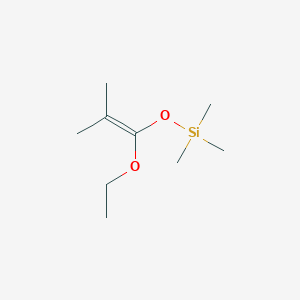

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene

Descripción general

Descripción

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene: is an organosilicon compound with the molecular formula C9H20O2Si and a molecular weight of 188.34 g/mol . It is commonly used in organic synthesis as a reagent and intermediate due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene typically involves the reaction of ethyl isobutyrate with chlorotrimethylsilane in the presence of a base . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the double bond.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols .

Electrophiles: Electrophiles such as halogens and acids are used in addition reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while addition of a halogen would result in a halogenated product .

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Synthesis of Chiral Compounds

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is utilized in the synthesis of chiral β-lactams. This process involves its reaction with (S)-alkylidene(1-arylethyl)amines in the presence of titanium tetrachloride, acting as a catalyst or initiator . The compound's unique structure allows for high enantioselectivity in these reactions.

2. Polymerization Reactions

The compound serves as a catalyst in group-transfer polymerization, which is crucial for producing silicone-based materials. Its ability to facilitate these reactions makes it valuable in the industrial production of polymers.

3. Conjugate Additions and Aldol Reactions

In organic synthesis, it acts as a versatile reagent for conjugate addition reactions and aldol reactions. This versatility is attributed to its reactivity at the double bond, allowing it to form various products depending on the reaction conditions and reagents used .

Industrial Applications

In the industrial sector, this compound is used extensively in producing silicone-based materials and coatings. Its properties contribute to the durability and performance of these materials, making them suitable for various applications, including sealants and adhesives .

Case Study 1: Synthesis of β-Lactams

A study demonstrated the effectiveness of this compound in synthesizing chiral β-lactams with high yields and enantiomeric excesses when reacted with specific amines under controlled conditions. This showcases its potential for developing pharmaceuticals with precise stereochemistry .

Case Study 2: Polymerization Efficiency

Research highlighted the compound's role in enhancing the efficiency of group-transfer polymerization processes, leading to higher molecular weights and better mechanical properties in silicone elastomers. The study emphasized the importance of optimizing reaction conditions to maximize yield and product quality .

Mecanismo De Acción

The mechanism by which 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene exerts its effects is primarily through its ability to act as a protecting group . The compound forms stable, yet easily removable, protective layers on reactive functional groups, thereby preventing unwanted side reactions during synthesis . The molecular targets and pathways involved include nucleophilic attack on the silicon atom and subsequent formation of stable silyl ethers .

Comparación Con Compuestos Similares

- ((1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

- ((1-Methoxy-2-methylprop-1-en-1-yl)oxy)trimethylsilane

Uniqueness: 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is unique due to its ethoxy group , which provides different reactivity and stability compared to its methoxy analogs . This makes it particularly useful in specific synthetic applications where the ethoxy group offers advantages in terms of selectivity and ease of removal .

Actividad Biológica

1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene, also known as 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene, is a compound with significant implications in organic synthesis and potential biological activities. This article reviews its biological activity, applications in chemical synthesis, and relevant case studies.

Molecular Structure:

- Molecular Formula: C₈H₁₈O₂Si

- Molecular Weight: 174.31 g/mol

- Boiling Point: 57°C at 15 mmHg

- Density: 0.858 g/mL

- Flash Point: 43°C

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis, particularly in the formation of chiral compounds and polymerization processes. Its utility in synthesizing biologically active molecules has been documented, indicating potential therapeutic applications.

Applications in Synthesis

- Chiral β-lactams Synthesis:

- Catalyst for Polymerization:

- Reagent for Conjugate Additions:

Case Studies and Research Findings

Research indicates that the compound's reactivity and stability under various conditions make it a valuable tool in synthetic chemistry. Below are notable findings from recent studies:

Toxicity and Safety Considerations

While the compound has beneficial applications, it is essential to consider its safety profile:

Propiedades

IUPAC Name |

(1-ethoxy-2-methylprop-1-enoxy)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2Si/c1-7-10-9(8(2)3)11-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALADLYHTLGGECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450036 | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31469-16-6 | |

| Record name | [(1-Ethoxy-2-methyl-1-propen-1-yl)oxy]trimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31469-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1-Ethoxy-2-methylprop-1-en-1-yl)oxy](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.